c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
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Overview
Description
The compound c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is a member of the benzoxazine family, characterized by its unique oxazine ring structure fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of an appropriate amine with a phenolic compound under acidic or basic conditions to form the oxazine ring. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. High-throughput mechanochemistry has also been explored for the synthesis of benzoxazine derivatives, offering a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the oxazine ring to form amines.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, derivatives of this compound are explored for their potential anti-inflammatory, anti-cancer, and neuroprotective properties. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism by which c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[1,4]oxazine
- 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine
- 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Uniqueness
Compared to similar compounds, c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNCLOFEBQGMHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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